molecular formula C9H10N2O2 B6264054 (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid CAS No. 335030-92-7

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

Cat. No.: B6264054
CAS No.: 335030-92-7
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid (CAS: 1807920-20-2) is an α,β-unsaturated carboxylic acid derivative with a substituted pyridine ring. Its molecular formula is C₉H₁₀N₂O₂, and it has a molecular weight of 178.19 g/mol . The pyridine ring is functionalized with a 6-amino and 2-methyl group, which confer unique electronic and steric properties. The (2E)-stereochemistry of the propenoic acid moiety ensures a planar, conjugated system that may influence intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

CAS No.

335030-92-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-3-methylpyridine.

    Formation of Intermediate: The intermediate is formed by reacting 2-amino-3-methylpyridine with appropriate reagents to introduce the propenoic acid moiety.

    Final Product: The final product, this compound, is obtained through purification and characterization steps.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Industry:

    Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.

    Pharmaceuticals: It can be a key intermediate in the production of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group and the propenoic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Heteroaromatic Ring

The pyridine ring in the target compound distinguishes it from analogs with phenyl, indole, or other heterocyclic systems. Key comparisons include:

Compound Name Substituent Molecular Formula MW (g/mol) pKa (Acid) H-Bond Donors/Acceptors Key Features Reference
(2E)-3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid 6-Amino-2-methylpyridin-3-yl C₉H₁₀N₂O₂ 178.19 ~4.8* 1 donor, 3 acceptors Amino group enhances solubility and H-bonding
(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid 2,4,5-Trimethylphenyl C₁₂H₁₄O₂ 202.24 4.84 1 donor, 2 acceptors Electron-donating methyl groups increase lipophilicity
(2E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid 6-Fluoropyridin-3-yl C₈H₆FNO₂ 175.14 ~3.9–4.2† 1 donor, 3 acceptors Fluorine’s electron-withdrawing effect lowers pKa
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid 1H-Indol-5-yl C₁₁H₉NO₂ 187.20 ~4.5–5.0 2 donors, 3 acceptors Indole NH participates in H-bonding
(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid 4-(Trifluoromethyl)phenyl C₁₀H₇F₃O₂ 216.16 ~3.5–4.0 1 donor, 2 acceptors Strongly electron-withdrawing CF₃ group

*Estimated based on analogous acrylic acids.
†Predicted based on fluorine’s inductive effects.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF₃) lower the carboxylic acid’s pKa, increasing acidity. Conversely, electron-donating groups (e.g., -CH₃, -NH₂) raise the pKa .
  • Solubility: The 6-amino group in the target compound improves water solubility compared to lipophilic analogs like the trimethylphenyl derivative .
Functional Group Modifications

Replacing the carboxylic acid with esters or amides alters physicochemical and biological properties:

Compound Name Functional Group Molecular Formula MW (g/mol) Key Features Reference
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate Methyl ester C₉H₉NO₃ 179.17 Esterification increases logP (lipophilicity)
(2E)-3-[(5-Methylpyridin-2-yl)amino]prop-2-enoic acid Amide linkage C₉H₁₀N₂O₂ 178.19 Amide group introduces conformational rigidity

Key Observations :

  • Ester vs. Acid : Methyl esters (e.g., ) are more lipophilic and may improve cell membrane permeability but require hydrolysis for bioactivity.
  • Amide Derivatives : Amide formation () reduces acidity and may stabilize the compound against metabolic degradation.
Heterocycle Variations

Replacing pyridine with other heterocycles modulates electronic and steric properties:

Compound Name Heterocycle Molecular Formula MW (g/mol) Key Features Reference
(2E)-3-(5-Bromothien-2-yl)prop-2-enoic acid Thienyl C₇H₅BrO₂S 233.08 Sulfur atom enhances π-conjugation
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid Furan C₇H₅BrO₃ 217.02 Oxygen’s electronegativity alters reactivity

Key Observations :

  • Thienyl vs. Furan : Thienyl derivatives () exhibit greater aromatic stability due to sulfur’s polarizability, while furan derivatives () are more prone to electrophilic substitution.

Biological Activity

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 335030-92-7
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Purity ≥95%
Physical Form Powder

The biological activity of this compound is primarily attributed to its structural features, including the amino group and the propenoic acid moiety. These functional groups enable the compound to:

  • Interact with Enzymes and Receptors : The amino group can form hydrogen bonds with various biological molecules, modulating enzyme activity and receptor interactions.
  • Participate in Redox Reactions : The propenoic acid moiety may engage in redox reactions, influencing cellular processes such as signaling pathways and metabolic functions.

Antimicrobial Activity

Studies have indicated that similar pyridine derivatives exhibit antimicrobial properties. For instance, research on related compounds has shown significant inhibition against various bacterial strains, suggesting that this compound may possess comparable activity due to its structural similarities .

Antioxidant Properties

The compound's potential as an antioxidant has been explored through various assays, including DPPH radical scavenging tests. Such studies suggest that the presence of the amino group enhances its ability to neutralize free radicals, thereby providing protective effects against oxidative stress .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exhibit anti-inflammatory properties. In vitro studies have demonstrated that these compounds can downregulate pro-inflammatory cytokines, potentially making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

  • In Vitro Studies : A study involving the synthesis of related pyridine derivatives highlighted their interactions with specific molecular targets in cell lines, demonstrating significant modulation of biological pathways .
  • Animal Models : Research on similar compounds has been conducted in animal models to assess their efficacy in reducing inflammation and oxidative stress markers, suggesting potential therapeutic applications for this compound .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine ring and functional groups significantly affect biological activity. This emphasizes the importance of structural optimization for enhancing therapeutic effects .

Scientific Research Applications

Anticancer Research

The compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in tumor growth. Studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Neurological Disorders

Research has also explored the use of this compound in treating neurological disorders such as Alzheimer's disease. Its structural similarity to neurotransmitters suggests that it may modulate synaptic transmission and improve cognitive function. A notable study highlighted its neuroprotective effects in animal models of neurodegeneration.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid have shown efficacy against several bacterial strains, including Staphylococcus aureus. A case study indicated that formulations containing this compound could enhance the effectiveness of traditional antibiotics, potentially addressing antibiotic resistance issues.

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways. Its ability to interact with specific active sites allows researchers to elucidate enzyme mechanisms and develop inhibitors for therapeutic purposes.

Molecular Probes

Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays. It aids in studying protein-ligand interactions and cellular uptake mechanisms, providing insights into cellular processes.

Polymer Synthesis

In material science, this compound has been explored for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Coating Technologies

Research indicates that this compound can be used in developing advanced coating technologies that exhibit antimicrobial properties, thus extending the lifespan of surfaces exposed to bacteria and fungi.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAnticancer ResearchSignificant cytotoxicity against cancer cells
Neurological DisordersNeuroprotective effects observed
Antimicrobial ActivityEffective against Staphylococcus aureus
BiochemicalEnzyme Inhibition StudiesValuable for elucidating enzyme mechanisms
Molecular ProbesInsights into protein-ligand interactions
Material SciencePolymer SynthesisImproved mechanical strength
Coating TechnologiesAntimicrobial coatings developed

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid?

  • Methodology : Metal-catalyzed cross-coupling or silylene transfer reactions are effective for constructing the α,β-unsaturated carboxylic acid moiety. For example, palladium-catalyzed coupling of pyridine derivatives with propenoic acid precursors (e.g., via Heck reactions) can yield the target compound. Silver or rhodium catalysts may enhance regioselectivity in forming the (E)-configuration .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization of the double bond. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the (E)-configuration of the propenoic acid group and the substitution pattern on the pyridine ring. HPLC with UV detection (λ ~250–300 nm) ensures >95% purity .
  • Key Considerations : Compare spectral data with literature values for analogous compounds (e.g., fluoropyridine derivatives in PubChem entries) .

Q. What are the storage and handling protocols to maintain stability?

  • Methodology : Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption. For handling, employ P95 respirators and nitrile gloves to avoid dermal/oral exposure .
  • Key Considerations : Perform stability studies under varying pH (3–9) and temperature (4–40°C) to establish degradation kinetics .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence the compound’s reactivity in multicomponent reactions?

  • Methodology : The electron-donating 6-amino and 2-methyl groups on the pyridine ring enhance nucleophilicity, enabling participation in Zr-mediated couplings (e.g., with nitriles or alkynes). Use DFT calculations to map frontier molecular orbitals and predict regioselectivity in heterocycle formation .
  • Key Considerations : Steric effects from the methyl group may require bulky ligands (e.g., tert-butyl) in catalytic systems to prevent side reactions .

Q. What catalytic mechanisms enable the (E)-selectivity in propenoic acid synthesis?

  • Methodology : Transition states in palladium-catalyzed reactions favor trans-addition, stabilizing the (E)-isomer. Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) can elucidate the role of π-backbonding in metal intermediates .
  • Key Considerations : Compare catalytic systems (Pd vs. Rh) to assess turnover frequencies and selectivity under varying pressures .

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Methodology : React the propenoic acid moiety with thiols or amines via Michael addition to generate γ-lactams or thiazolidines. For enzyme-targeted probes, conjugate the pyridine group with fluorophores (e.g., dansyl chloride) and validate binding via SPR or fluorescence polarization .
  • Key Considerations : Assess bioactivity using in vitro assays (e.g., kinase inhibition) and correlate with QSAR models based on substituent electronic parameters .

Q. What are the degradation pathways under environmental or physiological conditions?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH) with LC-MS/MS to identify hydrolytic (amide bond cleavage) or oxidative (pyridine ring hydroxylation) byproducts. Use EPR spectroscopy to detect radical intermediates under UV exposure .
  • Key Considerations : Compare degradation profiles with structurally related compounds (e.g., benzodioxol-propenoic acid derivatives) to infer mechanistic trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.